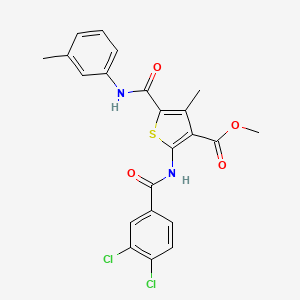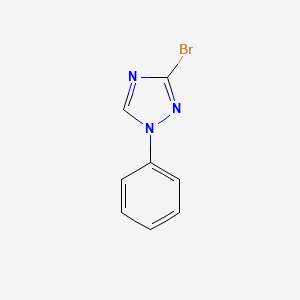![molecular formula C20H24N10O10P2S2 B12064860 Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is a complex organic compound that belongs to the class of nucleoside cyclic phosphorothioates This compound is a modified form of adenosine monophosphate (AMP) where the phosphate group is replaced with a phosphorothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted reactions.
Activation of Phosphoric Acid Moiety: The phosphoric acid moiety is activated using oxalyl chloride and dimethylformamide (DMF) to form a reactive intermediate.
Formation of Phosphorothioate: The activated intermediate is reacted with primary amines to form the corresponding phosphoramidates with high stereoselectivity at the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated synthesis equipment, improved purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the phosphorothioate group back to the phosphoramidate form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to adenosine receptors and cyclic nucleotide-gated ion channels.
Pathways Involved: It modulates the cAMP signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring nucleotide that plays a key role in cellular signaling.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
Adenosine 5’-monophosphate (AMP): A precursor to cAMP and involved in energy metabolism.
Uniqueness
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is unique due to its phosphorothioate group, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H24N10O10P2S2 |
|---|---|
Molekulargewicht |
690.5 g/mol |
IUPAC-Name |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI-Schlüssel |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)






![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
